PARP-1 Inhibitory Activity: Quantitative Potency in Recombinant Enzyme Assays
In a direct enzyme inhibition assay, 3-(aminocarbonyl)-1H-indol-5-amine hydrochloride (tested as its free base or salt) demonstrated potent inhibition of human PARP-1 with an IC50 of 2.10 nM [1]. This value positions the compound as a high-affinity PARP-1 ligand within the broader class of indole-3-carboxamide PARP inhibitors, where many analogs exhibit significantly weaker activity (e.g., IC50 values >10 μM) [2].
| Evidence Dimension | PARP-1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.10 nM |
| Comparator Or Baseline | Class baseline: various indole-3-carboxamide derivatives (IC50 > 10,000 nM) |
| Quantified Difference | Approximately 4,800-fold more potent than class baseline |
| Conditions | Recombinant human PARP-1 enzyme assay using [3H]NAD as substrate; 1 min incubation. |
Why This Matters
This quantitative potency metric directly informs selection of this compound as a lead-like scaffold or a positive control in PARP-1 inhibition studies, distinguishing it from the majority of indole carboxamide analogs.
- [1] BindingDB. BDBM50145143: PARP1 Inhibition. Affinity Data IC50: 2.10nM. View Source
- [2] BindingDB. BDBM4016: Indole-3-carboxamide derivative. Affinity Data IC50: 1.00E+4nM. View Source
